Azido-PEG8-acid

概要

説明

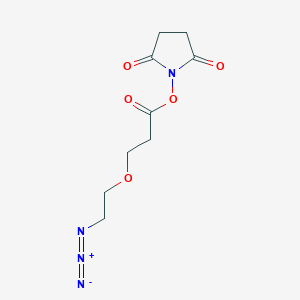

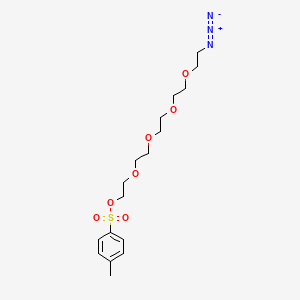

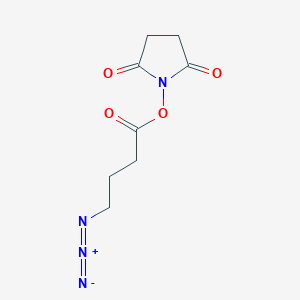

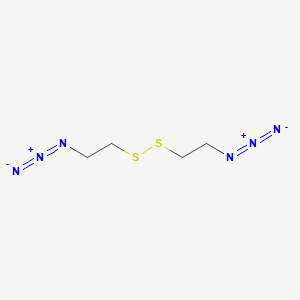

Azido-PEG8-acid is a compound that features an azide group and a terminal carboxylic acid group linked through an eight-unit polyethylene glycol (PEG) chain. This compound is widely used as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It is also a valuable reagent in click chemistry, particularly for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

作用機序

Target of Action

Azido-PEG8-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are molecules containing Alkyne groups , DBCO , or BCN groups . These targets play a crucial role in the formation of stable triazole linkages through click chemistry reactions .

Mode of Action

This compound contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups . These reactions result in the formation of stable triazole linkages.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The result is the selective degradation of target proteins .

Pharmacokinetics

It is known that the compound isaqueous soluble , which suggests it may have good bioavailability

Result of Action

The primary result of this compound’s action is the formation of stable triazole linkages . In the context of ADCs, this allows for the attachment of an ADC cytotoxin to an antibody . In the context of PROTACs, this enables the selective degradation of target proteins .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper for the CuAAc reaction . Additionally, the compound should be stored at -20°C and away from moisture to maintain its stability and efficacy

生化学分析

Biochemical Properties

Azido-PEG8-acid plays a crucial role in biochemical reactions, primarily through its involvement in click chemistry. The azide group of this compound reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC), forming a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable tool for labeling and conjugation purposes.

In addition to its role in click chemistry, this compound interacts with various enzymes and proteins. For instance, the terminal carboxylic acid group can be activated with carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds with primary amines on proteins . This interaction facilitates the conjugation of this compound to biomolecules, enhancing their solubility and stability.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The hydrophilic nature of the polyethylene glycol spacer in this compound improves the solubility of conjugated molecules, thereby enhancing their bioavailability and reducing immunogenicity . This property is particularly beneficial in the development of antibody-drug conjugates, where this compound helps to improve the pharmacokinetic profile of the conjugated drug.

Furthermore, this compound can modulate cell signaling pathways by facilitating the targeted delivery of bioactive molecules. For example, in the context of PROTACs, this compound can be used to link a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting the selective degradation of the target protein via the ubiquitin-proteasome system .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable covalent bonds with biomolecules through click chemistry and amide bond formation. The azide group of this compound reacts with alkyne groups in the presence of copper(I) catalysts, resulting in the formation of a triazole linkage . This reaction is highly specific and efficient, allowing for the precise labeling and conjugation of biomolecules.

Additionally, the terminal carboxylic acid group of this compound can be activated with carbodiimides to form amide bonds with primary amines on proteins . This interaction enhances the stability and solubility of the conjugated biomolecules, making them more suitable for various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, light, and pH . Over time, degradation of this compound can lead to a decrease in its efficacy and potency.

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of antibody-drug conjugates and PROTACs . The stability and efficacy of this compound-conjugated molecules can vary depending on the specific experimental conditions and storage protocols.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, this compound can cause adverse effects such as cytotoxicity and immunogenicity . It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a linker in antibody-drug conjugates and PROTACs. The azide group of this compound can undergo click chemistry reactions with alkyne groups, forming stable triazole linkages . Additionally, the terminal carboxylic acid group can be activated with carbodiimides to form amide bonds with primary amines on proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The hydrophilic polyethylene glycol spacer in this compound improves the solubility and bioavailability of conjugated molecules, facilitating their transport across cell membranes . Additionally, the azide group of this compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific biomolecules it is conjugated to. The polyethylene glycol spacer in this compound can enhance the solubility and stability of conjugated molecules, facilitating their distribution to various subcellular compartments . Additionally, the azide group of this compound can interact with specific targeting signals and post-translational modifications, directing it to specific organelles and compartments within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Azido-PEG8-acid is synthesized through a series of chemical reactions that introduce the azide and carboxylic acid functional groups onto the PEG chain. The synthesis typically involves the following steps:

PEGylation: The PEG chain is synthesized or obtained commercially.

Azidation: The terminal hydroxyl group of the PEG chain is converted to an azide group using reagents such as sodium azide.

Carboxylation: The other terminal hydroxyl group is converted to a carboxylic acid group using reagents like succinic anhydride

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. The compound is typically produced in controlled environments to maintain consistency and quality .

化学反応の分析

Types of Reactions: Azido-PEG8-acid undergoes various chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkynes in the presence of copper (CuAAC) or without copper (SPAAC) to form stable triazole linkages

Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.

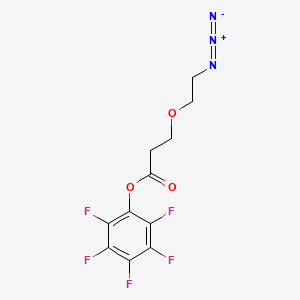

SPAAC: Strain-promoted alkynes such as DBCO or BCN are used.

Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators

Major Products Formed:

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amines

科学的研究の応用

Azido-PEG8-acid has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules, including ADCs and PROTACs

Biology: Facilitates the study of protein-protein interactions and cellular processes through bioconjugation techniques

Medicine: Plays a crucial role in the development of targeted drug delivery systems and therapeutic agents

Industry: Used in the production of advanced materials and nanotechnology applications

類似化合物との比較

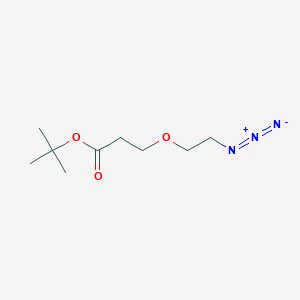

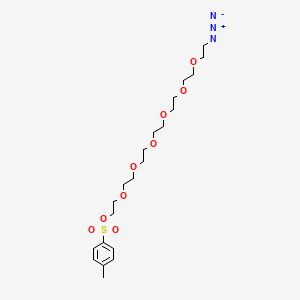

- Azido-PEG4-acid

- Azido-PEG6-acid

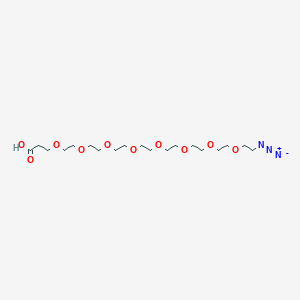

- Azido-PEG12-acid

- Azido-PEG24-acid

Comparison: Azido-PEG8-acid is unique due to its eight-unit PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly suitable for applications requiring a medium-length linker. In contrast, shorter PEG chains like Azido-PEG4-acid offer less flexibility, while longer chains like Azido-PEG24-acid may introduce excessive hydrophilicity .

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N3O10/c20-22-21-2-4-26-6-8-28-10-12-30-14-16-32-18-17-31-15-13-29-11-9-27-7-5-25-3-1-19(23)24/h1-18H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUGOEBULOZLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)